molecular formula C31H47NO10 B13795766 Digitoxigenin-3-beta-L-glucosylglycyl ester CAS No. 81072-27-7

Digitoxigenin-3-beta-L-glucosylglycyl ester

Cat. No.: B13795766
CAS No.: 81072-27-7
M. Wt: 593.7 g/mol
InChI Key: SCMYLIWDCTWJJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of digitoxigenin-3-beta-L-glucosylglycyl ester typically involves the esterification of digitoxigenin with a glucosylglycyl moiety. The process begins with the extraction of digitoxigenin from natural sources such as the foxglove plant (Digitalis purpurea) . The digitoxigenin is then subjected to a series of chemical reactions to introduce the glucosylglycyl ester group. Common reagents used in these reactions include glycosyl donors, glycosyl acceptors, and catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of digitoxigenin followed by its chemical modification. The process is optimized to ensure high yield and purity of the final product. Techniques such as column chromatography and recrystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Digitoxigenin-3-beta-L-glucosylglycyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) .

Major Products Formed

The major products formed from the chemical reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

Digitoxigenin-3-beta-L-glucosylglycyl ester has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model molecule in the study of cardenolides and their chemical properties.

    Biology: Researchers investigate the biological activities of the compound, particularly its effects on cellular processes and signaling pathways.

    Medicine: The compound is explored for its potential therapeutic applications, especially in the treatment of cardiac conditions.

    Industry: This compound is used in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of digitoxigenin-3-beta-L-glucosylglycyl ester involves its interaction with specific molecular targets, such as the Na+/K+ ATPase enzyme. By inhibiting this enzyme, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to that of other cardiac glycosides, which are used to treat heart failure and other cardiac conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to digitoxigenin-3-beta-L-glucosylglycyl ester include:

Uniqueness

This compound is unique due to its specific glucosylglycyl ester group, which may confer distinct biological activities and therapeutic potential compared to other cardenolides. The presence of this ester group can influence the compound’s solubility, stability, and interaction with molecular targets .

Properties

CAS No.

81072-27-7

Molecular Formula

C31H47NO10

Molecular Weight

593.7 g/mol

IUPAC Name

[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(2,3,4,5,6-pentahydroxyhexylideneamino)acetate

InChI

InChI=1S/C31H47NO10/c1-29-8-5-19(42-26(37)14-32-13-23(34)27(38)28(39)24(35)15-33)12-18(29)3-4-22-21(29)6-9-30(2)20(7-10-31(22,30)40)17-11-25(36)41-16-17/h11,13,18-24,27-28,33-35,38-40H,3-10,12,14-16H2,1-2H3

InChI Key

SCMYLIWDCTWJJB-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CN=CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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